molecular formula C23H30N2O4S B6570680 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-41-0

4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6570680
CAS No.: 946336-41-0
M. Wt: 430.6 g/mol
InChI Key: FGNRCSYOSUTUIP-UHFFFAOYSA-N
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Description

4-Butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small-molecule compound featuring a tetrahydroquinoline core modified with a propane-1-sulfonyl group at the 1-position and a 4-butoxybenzamide substituent at the 6-position. The compound’s synthesis likely involves multi-step organic reactions, including sulfonylation of the tetrahydroquinoline scaffold and subsequent amide coupling with 4-butoxybenzoic acid derivatives.

Properties

IUPAC Name

4-butoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-3-5-15-29-21-11-8-18(9-12-21)23(26)24-20-10-13-22-19(17-20)7-6-14-25(22)30(27,28)16-4-2/h8-13,17H,3-7,14-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNRCSYOSUTUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves multi-step reactions starting from commercially available starting materials. The synthetic route generally includes:

  • Formation of Tetrahydroquinoline Core: : Cyclization of an appropriate precursor to yield the tetrahydroquinoline core.

  • Attachment of Propane-1-sulfonyl Group: : Sulfonylation of the tetrahydroquinoline intermediate using propane-1-sulfonyl chloride under suitable conditions, such as using a base like triethylamine in an organic solvent.

  • Formation of Benzamide Core: : Introduction of the benzamide group through a condensation reaction between the sulfonylated tetrahydroquinoline and 4-butoxybenzoic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

The industrial synthesis of this compound may follow similar principles as laboratory synthesis, but scaled-up procedures with optimizations for efficiency, cost-effectiveness, and environmental safety. Large-scale reactions often involve continuous-flow reactors, automated systems, and solvent recycling to minimize waste and improve yields.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes various chemical reactions, including:

  • Oxidation: : Formation of oxidized derivatives under the action of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of specific functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions targeting specific positions within the molecule.

Common Reagents and Conditions

Typical reagents and conditions for these reactions include:

  • Oxidation: : Potassium permanganate in acidic or basic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether or sodium borohydride in ethanol.

  • Substitution: : Nucleophiles (e.g., halides, amines) under basic or acidic conditions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H30N2O4S
  • Molecular Weight : 430.6 g/mol
  • CAS Number : 946350-91-0

The compound features a unique structure characterized by a sulfonyl group attached to a tetrahydroquinoline moiety, which is significant for its biological activity.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

One of the primary applications of this compound is its role as a selective inhibitor of PTP1B. PTP1B is an enzyme involved in insulin and leptin signaling pathways, making it a target for treating metabolic disorders such as type 2 diabetes and obesity. Inhibition of PTP1B can lead to:

  • Improved Insulin Sensitivity : By modulating insulin signaling pathways, the compound may enhance glucose uptake in cells.
  • Reduced Blood Glucose Levels : This effect can contribute to better management of diabetes.

Synthesis Routes

The synthesis of 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Tetrahydroquinoline Core : Utilizing the Povarov reaction involving an aniline, aldehyde, and alkene.
  • Functionalization : Introducing butoxy and benzamide groups through subsequent reactions.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exerts its effects depends on the specific application:

  • Enzyme Inhibition: : May act as an inhibitor of specific enzymes by binding to the active site or allosteric sites, thereby altering enzyme activity.

  • Receptor Modulation: : May interact with cellular receptors, affecting signal transduction pathways and cellular responses.

  • Pathways Involved: : Common pathways include those related to cell proliferation, apoptosis, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, a comparative analysis with structurally analogous compounds is essential. The following sections highlight key differences and similarities based on substituent effects, pharmacological data, and physicochemical properties.

Structural Analogues in Tetrahydroquinoline Derivatives

  • 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (): This compound shares the tetrahydroquinoline backbone but differs in substituents: a cyanoethyl group at the 1-position and a diazenylbenzonitrile group at the 6-position. The diazenyl (N=N) linker in this analogue may confer redox activity, relevant to electrochemistry applications .
  • 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid (): This patent-derived compound replaces the sulfonyl group with a benzothiazolyl-thiazolecarboxylic acid system. The benzothiazole group is a known pharmacophore in kinase inhibitors, suggesting divergent biological targets compared to the sulfonamide-containing compound. The carboxylic acid substituent also introduces pH-dependent solubility, unlike the butoxybenzamide group .

Pharmacological and Physicochemical Properties

The table below summarizes critical parameters for comparison:

Property 4-Butoxy-N-[1-(Propane-1-Sulfonyl)-...Benzamide 4-{2-[1-(2-Cyanoethyl)-...Benzonitrile 2-{6-[(1,3-Benzothiazol-2-yl)...Carboxylic Acid
Molecular Weight (g/mol) ~450 (estimated) ~380 (estimated) ~470 (reported in patent)
Key Substituents Propane-1-sulfonyl, 4-butoxybenzamide Cyanoethyl, diazenylbenzonitrile Benzothiazolyl, thiazolecarboxylic acid
Solubility Moderate (sulfonamide enhances aqueous solubility) Low (cyano groups reduce solubility) pH-dependent (carboxylic acid ionization)
Biological Activity Hypothesized enzyme inhibition (sulfonamide) Electrochemical applications Kinase inhibition (benzothiazole moiety)

Mechanistic and Functional Insights

  • Sulfonamide vs. Cyanoethyl Groups: The propane-1-sulfonyl group in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase), whereas the cyanoethyl group in ’s compound is more likely to participate in π-stacking interactions or redox processes.
  • Butoxybenzamide vs. Carboxylic Acid : The 4-butoxybenzamide substituent offers lipophilicity, favoring blood-brain barrier penetration, while the carboxylic acid in the patent compound () could limit CNS activity due to ionization at physiological pH.

Biological Activity

4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H30N2O3SC_{24}H_{30}N_{2}O_{3}S, indicating a complex structure that includes a butoxy group, a sulfonyl group attached to a tetrahydroquinoline moiety, and a benzamide component. This structural diversity is crucial for its biological interactions.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The benzamide moiety is known to interact with various enzymes, potentially acting as an inhibitor. For instance, benzamides are often studied as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis. This modulation can lead to enhanced therapeutic effects in cancer treatment or neuroprotection.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. For example:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that derivatives of benzamides can induce apoptosis and inhibit cell growth. These effects are often associated with the activation of caspases and downregulation of anti-apoptotic proteins .
  • Animal Models : In vivo studies have shown that similar compounds can reduce tumor size in murine models by inhibiting angiogenesis and promoting apoptosis in tumor cells .

Neuroprotective Effects

Research has also suggested potential neuroprotective properties:

  • Cognitive Function : Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity. These effects may be beneficial in neurodegenerative conditions such as Alzheimer's disease .

Study 1: Antitumor Efficacy

A study evaluated the effects of a related benzamide compound on tumor growth in mice. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis in cancer cells and inhibition of angiogenesis .

Study 2: Neuroprotection in Models of Stroke

In another study focusing on ischemic stroke models, the administration of a related benzamide showed a decrease in neuronal death and improved functional recovery post-stroke. This was linked to reduced oxidative stress markers and inflammation .

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